![molecular formula C23H24N2OSi B15201049 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole is a chemical compound with a complex structure that includes aromatic rings and a silyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole typically involves the reaction of benzimidazole with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Tetrabutylammonium fluoride (TBAF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups at the silyl ether position.
Aplicaciones Científicas De Investigación
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole involves its interaction with specific molecular targets. The silyl ether group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic rings in the structure may also play a role in binding to biological targets, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-2H-benzimidazole
- 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-imidazole
Uniqueness
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole is unique due to its specific combination of a silyl ether group and benzimidazole core. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C23H24N2OSi |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
3H-benzimidazol-5-yloxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C23H24N2OSi/c1-23(2,3)27(19-10-6-4-7-11-19,20-12-8-5-9-13-20)26-18-14-15-21-22(16-18)25-17-24-21/h4-17H,1-3H3,(H,24,25) |
Clave InChI |
MHQMRDMLHMNCJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(C=C3)N=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)
![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)
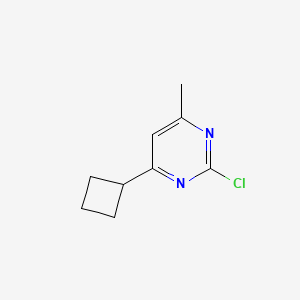

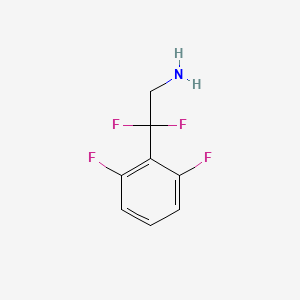
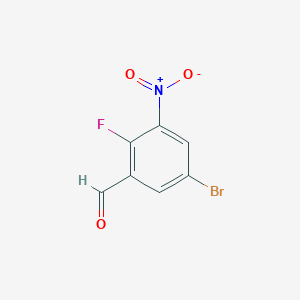
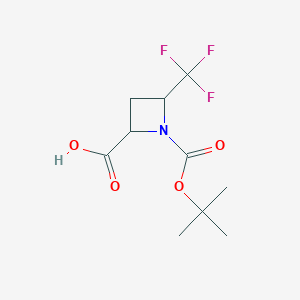
![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)

![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)

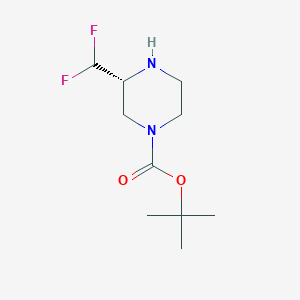
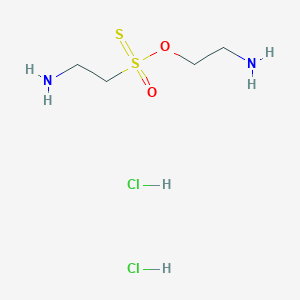
![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
